(1-(2-Methoxyphenyl)ethyl)hydrazine
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Overview
Description
(1-(2-Methoxyphenyl)ethyl)hydrazine is an organic compound with the molecular formula C9H14N2O It is a hydrazine derivative where the hydrazine group is bonded to a 2-methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxyphenyl)ethyl)hydrazine typically involves the reaction of 2-methoxyphenyl ethyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or distillation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-(2-Methoxyphenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Azines and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
(1-(2-Methoxyphenyl)ethyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-(2-Methoxyphenyl)ethyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
(2-Methoxyphenyl)hydrazine: Similar structure but lacks the ethyl group.
(1-(4-Methoxyphenyl)ethyl)hydrazine: Similar structure but with a methoxy group at the 4-position instead of the 2-position.
(1-(2-Methoxyphenyl)ethyl)amine: Similar structure but with an amine group instead of a hydrazine group .
Uniqueness: The presence of the methoxy group at the 2-position and the ethyl group attached to the hydrazine moiety provides distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(11-10)8-5-3-4-6-9(8)12-2/h3-7,11H,10H2,1-2H3 |
InChI Key |
QCZVHBAUVDFWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NN |
Origin of Product |
United States |
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